N-{4-[(E)-{2-[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenyl}acetamide
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Overview
Description
N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is a complex organic compound with a unique structure that includes a triazine ring and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE typically involves multiple steps. One common route includes the following steps:
Formation of the Triazine Ring: The triazine ring is synthesized through a cyclization reaction involving appropriate precursors.
Attachment of Piperidine Groups: Piperidine groups are introduced through nucleophilic substitution reactions.
Hydrazine Derivative Formation: The hydrazine derivative is formed by reacting the triazine compound with hydrazine.
Final Coupling: The final step involves coupling the hydrazine derivative with an acetamide group under specific conditions, such as using a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine or triazine rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The triazine ring and piperidine groups allow it to bind to enzymes or receptors, potentially inhibiting their activity. This binding can disrupt cellular pathways, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
N-{4-[(E)-{2-[4,6-DIMETHYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE: Similar structure but with dimethyl groups instead of piperidine.
N-{4-[(E)-{2-[4,6-DIPHENYL-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE: Contains phenyl groups instead of piperidine.
Uniqueness
N-{4-[(E)-{2-[4,6-BIS(PIPERIDIN-1-YL)-1,3,5-TRIAZIN-2-YL]HYDRAZIN-1-YLIDENE}METHYL]PHENYL}ACETAMIDE is unique due to the presence of piperidine groups, which can enhance its binding affinity and specificity for certain molecular targets. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C22H30N8O |
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Molecular Weight |
422.5 g/mol |
IUPAC Name |
N-[4-[(E)-[[4,6-di(piperidin-1-yl)-1,3,5-triazin-2-yl]hydrazinylidene]methyl]phenyl]acetamide |
InChI |
InChI=1S/C22H30N8O/c1-17(31)24-19-10-8-18(9-11-19)16-23-28-20-25-21(29-12-4-2-5-13-29)27-22(26-20)30-14-6-3-7-15-30/h8-11,16H,2-7,12-15H2,1H3,(H,24,31)(H,25,26,27,28)/b23-16+ |
InChI Key |
BPNPIDROGRVFEF-XQNSMLJCSA-N |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)/C=N/NC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C=NNC2=NC(=NC(=N2)N3CCCCC3)N4CCCCC4 |
Origin of Product |
United States |
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